RK-701

Epigenetics Hematology Drug Safety

Select RK-701 for high-confidence G9a/GLP inhibition. It's a non-genotoxic, substrate-competitive probe with >1000-fold selectivity over other methyltransferases. Ideal for HbF induction studies, it's a superior alternative to toxic G9a inhibitors. An inactive enantiomer (RK-0133114) is available for experimental control.

Molecular Formula C26H30N4O3
Molecular Weight 446.5 g/mol
Cat. No. B11932620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-701
Molecular FormulaC26H30N4O3
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)NC(CCC3CC3)C(=O)NC4=CC=C(C=C4)C#N
InChIInChI=1S/C26H30N4O3/c1-15-22-20(12-26(2,3)13-21(22)31)29-23(15)25(33)30-19(11-8-16-4-5-16)24(32)28-18-9-6-17(14-27)7-10-18/h6-7,9-10,16,19,29H,4-5,8,11-13H2,1-3H3,(H,28,32)(H,30,33)/t19-/m0/s1
InChIKeyOWORSODZTADOQX-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RK-701: A Highly Selective and Non-Genotoxic G9a/GLP Inhibitor for Advanced Epigenetics and Sickle Cell Disease Research


RK-701 (CAS 2648855-18-7, also known as compound 26j) is a structurally distinct, substrate-competitive inhibitor of the histone lysine methyltransferases G9a and GLP [1]. It exhibits potent inhibition with IC50 values of 23–27 nM for G9a and 53 nM for GLP , alongside remarkable selectivity (>1000-fold) against a panel of other methyltransferases [1]. Unlike earlier G9a inhibitors, RK-701 is characterized as non-genotoxic and demonstrates essentially no cytotoxicity in normal cell lines [2], positioning it as a critical chemical probe for investigating G9a-mediated epigenetic regulation in both hematological disorders and oncology.

Why Generic G9a Inhibitors Cannot Substitute RK-701: Evidence-Based Selectivity and Safety Differentiation


G9a/GLP inhibitors exhibit profound functional divergence due to variations in off-target profiles, cellular toxicity, and pharmacodynamic properties. A direct comparison reveals that commonly used agents like UNC0638 induce significant cytotoxicity in normal erythroid progenitor (HUDEP-2) and myoblast (H9c2) cells, whereas RK-701 demonstrates essentially no adverse effect on viability in these same systems [1]. Furthermore, while other potent G9a inhibitors (e.g., A-366) exist, they lack the extensive in vivo characterization of fetal hemoglobin induction and non-genotoxicity that defines RK-701 [2]. Even the enantiomer of RK-701 (RK-0133114) exhibits approximately 100-fold weaker inhibition, underscoring the stringent stereochemical requirements for target engagement [1]. Substituting RK-701 with a generic G9a inhibitor therefore risks confounding experimental outcomes with compound-specific toxicity or insufficient target modulation.

Quantitative Differentiation of RK-701: Head-to-Head Performance Against Comparator G9a Inhibitors and Standard-of-Care


Superior Therapeutic Window: Negligible Cytotoxicity in Normal Cells Versus UNC0638

RK-701 exhibits a dramatically improved safety profile compared to the widely used G9a/GLP inhibitor UNC0638. In head-to-head assessments, RK-701 showed essentially no cytotoxic effect on the viability of normal cells, including the rat myoblast cell line H9c2 and human erythroid progenitor HUDEP-2 cells [1]. In contrast, UNC0638 caused significant cytotoxicity under identical conditions, as documented in Supplementary Fig. 4a and 4b of the Nature Communications study [1]. This low-toxicity phenotype is further supported by the compound's characterization as non-genotoxic [2].

Epigenetics Hematology Drug Safety

Superior Fetal Hemoglobin Induction Versus FDA-Approved Standard-of-Care Hydroxyurea

RK-701 demonstrates superior efficacy in reactivating fetal hemoglobin (HbF) compared to hydroxyurea, the current standard-of-care for sickle cell disease. In primary human CD34+-derived erythroid cells, RK-701 treatment resulted in a higher percentage of HbF-expressing cells than hydroxyurea, as quantified by flow cytometry [1]. Figure 2b-d of the Nature Communications study shows that RK-701 more potently upregulated γ-globin mRNA and protein levels, while hydroxyurea was notably less effective and exhibited severe cytotoxicity [1]. Furthermore, RK-701 induced HbF expression more efficiently than hydroxyurea in an in vivo mouse model [2].

Sickle Cell Disease Beta-Thalassemia HbF Reactivation

Exquisite Methyltransferase Selectivity: >1000-Fold Window Against Off-Targets

RK-701 displays exceptional selectivity for its intended targets, G9a and GLP. The compound exhibits >1000-fold stronger inhibition against G9a and GLP compared to a panel of other methyltransferases, as detailed in Supplementary Table 2 of the primary characterization paper [1]. This level of selectivity is critical for minimizing off-target epigenetic effects. While other G9a inhibitors like A-366 also report >1000-fold selectivity over a similar panel [2], RK-701 uniquely combines this exquisite target specificity with the proven non-genotoxic and non-cytotoxic profile described in the preceding evidence items.

Chemical Biology Target Selectivity Probe Development

In Vivo Tumor Growth Inhibition Without Overt Acute Toxicity

In oncology models, RK-701 (designated compound 26j) demonstrated significant in vivo efficacy. It inhibited tumor initiation and growth in a carcinogen-induced hepatocellular carcinoma (HCC) mouse model without causing overt acute toxicity [1]. Additionally, RK-701 exhibited dose-dependent attenuation of cellular H3K9me2 levels and inhibited tumor growth in MOLT-4 acute lymphoblastic leukemia cells in vitro [1]. This in vivo proof-of-concept, combined with the lack of acute toxicity, distinguishes RK-701 from earlier G9a inhibitors like BIX-01294, which are known to have significant cellular toxicity and limited in vivo utility [2].

Oncology In Vivo Pharmacology Drug Development

Stereospecific Target Engagement: ~100-Fold Difference Between Enantiomers

The chiral specificity of RK-701 binding to G9a is underscored by the ~100-fold weaker inhibition exhibited by its enantiomer, RK-0133114 (R-form), compared to RK-701 (S-form) [1]. Surface plasmon resonance (SPR) analysis confirmed reversible binding of RK-701 to G9a but failed to detect any binding of RK-0133114, even at high concentrations [1]. This stereochemical discrimination is also evident in cellular assays, where RK-0133114 shows drastically reduced potency in lowering H3K9me2 levels in HUDEP-2 cells [2].

Structure-Activity Relationship Stereochemistry Binding Mode

Optimal Application Scenarios for RK-701: Leveraging Unique Selectivity and Safety for High-Impact Discoveries


Sickle Cell Disease and Beta-Thalassemia Research: Elucidating HbF Reactivation Mechanisms

RK-701 is the premier G9a/GLP inhibitor for investigating fetal hemoglobin (HbF) reactivation. Its superior efficacy and lower toxicity compared to hydroxyurea [1] make it the tool of choice for in vitro and in vivo studies aimed at dissecting the molecular pathways, including the role of BGLT3 lncRNA [2], that govern gamma-globin gene expression. Use RK-701 to validate novel therapeutic targets or to benchmark new HbF-inducing agents.

Oncology Target Validation and Preclinical Efficacy Studies

For cancer research, RK-701 enables robust in vivo target validation of G9a/GLP in models such as hepatocellular carcinoma and acute lymphoblastic leukemia [1]. Its proven in vivo tumor growth inhibition, coupled with a lack of overt acute toxicity, supports long-term dosing studies [1]. This is a critical advantage over earlier, more toxic G9a inhibitors like BIX-01294 [2], allowing researchers to cleanly assess the therapeutic potential of G9a inhibition without the confounding factor of compound-induced toxicity.

High-Fidelity Chemical Probing of G9a-Dependent Epigenetic Signaling

Researchers requiring a high-confidence chemical probe for G9a/GLP should select RK-701. Its >1000-fold selectivity over other methyltransferases [1] and the availability of a well-characterized, ~100-fold less active enantiomer (RK-0133114) as a negative control [1] provide an unmatched level of experimental rigor. This combination is ideal for mapping G9a-dependent gene expression programs, chromatin modifications, and protein interaction networks.

Drug Discovery Campaigns for Non-Genotoxic Epigenetic Modulators

RK-701 serves as a benchmark lead-like molecule for medicinal chemistry programs focused on developing non-genotoxic, substrate-competitive G9a inhibitors. Its novel chemical scaffold [1], defined binding mode in the substrate channel [2], and favorable DMPK properties [1] provide a validated starting point for structure-based optimization aimed at improving potency, selectivity, or pharmacokinetic profiles.

Technical Documentation Hub

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36 linked technical documents
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